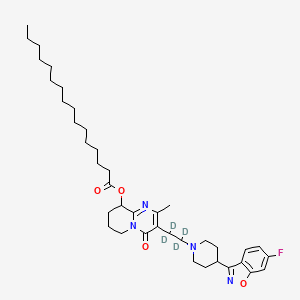
9-Methyldecanal-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyldecanal-d7 is a deuterated analog of 9-Methyldecanal, a compound that is often used in biochemical research. The molecular formula of this compound is C11H15D7O, and it has a molecular weight of 177.33. This compound is primarily used for research purposes, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyldecanal-d7 typically involves the deuteration of 9-Methyldecanal. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production methods ensure high purity and yield of the final product, making it suitable for research applications.
化学反応の分析
Types of Reactions
9-Methyldecanal-d7 can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Reduction to the corresponding alcohol.
Substitution: Halogenation or other substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: 9-Methyldecanoic acid.
Reduction: 9-Methyldecanol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
9-Methyldecanal-d7 is widely used in scientific research, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-Methyldecanal-d7 involves its interaction with specific molecular targets. In biochemical studies, it is often used to trace metabolic pathways by replacing hydrogen atoms with deuterium. This isotopic labeling allows researchers to track the movement and transformation of the compound within biological systems. The pathways involved include various enzymatic reactions that metabolize the compound .
類似化合物との比較
Similar Compounds
9-Methyldecanal: The non-deuterated analog of 9-Methyldecanal-d7.
9-Methylnonanal: A similar aldehyde with one less carbon atom.
10-Methyldecanal: An isomer with the methyl group on a different carbon atom.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms provides distinct spectral signatures, allowing for precise tracking and analysis in research applications.
特性
CAS番号 |
1795014-72-0 |
|---|---|
分子式 |
C11H22O |
分子量 |
177.339 |
IUPAC名 |
9,10,10,10-tetradeuterio-9-(trideuteriomethyl)decanal |
InChI |
InChI=1S/C11H22O/c1-11(2)9-7-5-3-4-6-8-10-12/h10-11H,3-9H2,1-2H3/i1D3,2D3,11D |
InChIキー |
WFWCBRYYFJNRNT-UENXPIBQSA-N |
SMILES |
CC(C)CCCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


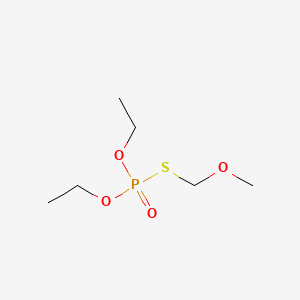
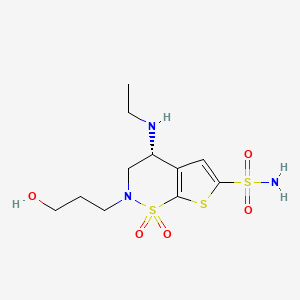
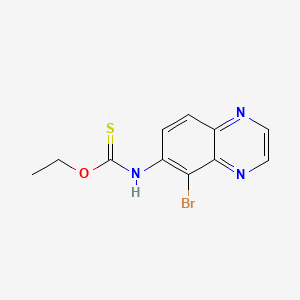
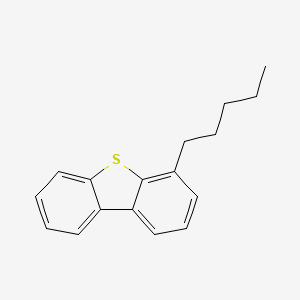
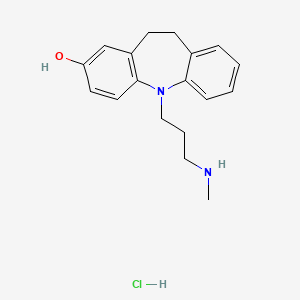

![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)
